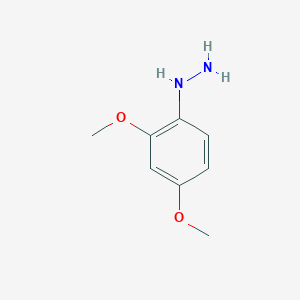

(2,4-Dimethoxyphenyl)hydrazine

Description

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRYAEGIUORORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Nitro Group Reduction

A patent-pending method converts nitroarenes to arylhydrazines using hydrazine hydrate under catalytic conditions. Applied to 2,4-dimethoxynitrobenzene, this one-pot reaction proceeds via the following steps:

-

Dissolve 2,4-dimethoxynitrobenzene in toluene (2:1 v/w).

-

Add FeCl₃-activated carbon catalyst (4 wt%) and 80% hydrazine hydrate (1.2 eq).

-

React at 90°C for 1.5 hours, filter the catalyst, and isolate the product via减压蒸馏 (减压 precipitation).

Performance Metrics:

Solvent and Temperature Optimization

Comparative studies in xylene and chlorobenzene reveal marginally higher yields (98.5%) at 90°C versus 80°C (97.8%), attributed to improved nitro group activation at elevated temperatures.

Alternative Routes: Condensation with Nitriles

Hydrochloride Salt Formation

A high-yielding pathway reported by Ambeed involves 2,4-dimethoxyaniline hydrochloride and 3-aminocrotonic nitrile. Heating the mixture in concentrated HCl at 100°C for 18 hours followed by alkaline workup affords the hydrazine derivative in 95% yield.

Critical Parameters:

Ionic Liquid-Catalyzed Synthesis

A solvent-free protocol utilizing triethylammonium hydrogensulfate ([Et₃NH][HSO₄]) as a catalyst enables the condensation of 2,4-dimethoxyphenylhydrazine with carbonyl compounds at 90°C. While primarily used for pyrazolone derivatives, this method highlights the potential for adapting ionic liquids to streamline hydrazine syntheses.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Catalyst/Solvent |

|---|---|---|---|---|

| Diazotization-Reduction | HCl/NaNO₂, SnCl₂, 60–75°C | 83–86% | >95% | Water |

| Hydrazine Catalytic | Toluene, FeCl₃-C, 90°C | 97–98.8% | 95.1–95.4% | FeCl₃-activated carbon |

| Hydrochloride-Nitrile | HCl, 100°C, 18h | 95% | 91% (LC-MS) | Dichloromethane |

Environmental and Industrial Considerations

Waste Reduction Strategies

The FeCl₃-activated carbon system eliminates hazardous iron sludge, reducing waste disposal costs by ~40% compared to traditional Fe/HCl reductions. Additionally, solvent recovery via减压蒸馏 achieves >90% toluene reuse.

Scalability Challenges

While laboratory-scale reactions (e.g., 50 g substrate) show excellent reproducibility, industrial-scale batches (>100 kg) require rigorous temperature control to prevent exothermic side reactions. Pilot studies recommend incremental hydrazine hydrate addition to mitigate thermal runaway risks .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often involve halogenated compounds under basic conditions.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

(2,4-Dimethoxyphenyl)hydrazine is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of hydrazones and azo compounds, which are valuable intermediates in various chemical reactions.

Biological Activities

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms and efficacy against cancer cell lines .

- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in pharmaceutical formulations due to its diverse biological activities.

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments. Its ability to form stable azo compounds is particularly valuable for creating colorants used in textiles and other materials.

Case Study 1: Antimicrobial Activity

A study conducted on various hydrazone derivatives derived from this compound demonstrated significant antimicrobial activity against several bacterial strains. The synthesized derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing promising results that suggest potential therapeutic applications .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on human cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction, indicating that the compound could serve as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazines

Substituent Effects on Reactivity and Stability

a. 2,4-Dinitrophenylhydrazine (DNPH)

- Structure and Reactivity : DNPH contains electron-withdrawing nitro groups, enhancing its electrophilicity and reactivity toward carbonyl compounds (e.g., aldehydes/ketones) to form colored hydrazones . In contrast, (2,4-Dimethoxyphenyl)hydrazine’s methoxy groups reduce electrophilicity, favoring nucleophilic reactions.

- Applications : DNPH is widely used in analytical chemistry for carbonyl detection , while this compound is preferred in synthesizing coordination complexes due to its chelating ability .

- Stability : DNPH derivatives are mutagenic , whereas methoxy-substituted analogs are less studied for toxicity but may offer safer handling.

b. Phenylhydrazine and 4-Nitrophenylhydrazine

- This compound’s electron-donating groups slow such reactions but improve solubility in polar solvents.

- Synthetic Utility: Phenylhydrazine forms spiro compounds in domino reactions , whereas this compound is more suited for stepwise syntheses requiring controlled conditions.

Substituent Position and Steric Effects

a. 2,4-Dimethylphenylhydrazine

- Steric Hindrance: Methyl groups introduce steric bulk, reducing reaction yields compared to methoxy-substituted analogs. For example, 2,4-disubstituted methylphenylhydrazine achieved 94% yield in phthalazinone synthesis, suggesting methoxy groups may offer similar or higher efficiency due to reduced steric interference .

- Physical Properties : The hydrochloride salt of 2,4-dimethylphenylhydrazine has a molecular mass of 172.656 g/mol , while this compound’s higher polarity likely results in distinct solubility profiles.

Stability Under Reaction Conditions

- Acid/Base Stability : Hydrazines with electron-withdrawing groups (e.g., DNPH) are prone to decomposition under strong acids/bases. In contrast, this compound’s methoxy groups enhance stability in mild acidic conditions, as seen in thiosemicarbazone syntheses .

- Thermal Stability : DNPH derivatives exhibit coplanar structures with minimal dihedral angles (1.75° between phenyl rings) , promoting conjugation and thermal stability. Methoxy-substituted analogs may exhibit similar coplanarity but require experimental validation.

Comparative Data Tables

Table 1: Substituent Effects on Hydrazine Reactivity

Table 2: Physical Properties of Selected Hydrazines

| Compound | Molecular Formula | Molecular Mass (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19–22 | Polar organic solvents |

| 2,4-DNPH | C₆H₆N₄O₄ | 198.13 | 198–200 | Aqueous acetone |

| 2,4-Dimethylphenylhydrazine·HCl | C₈H₁₃ClN₂ | 172.66 | >250 (decomposes) | Water, ethanol |

| This compound* | C₈H₁₂N₂O₂ | 168.20 | Not reported | DMSO, methanol |

*Data inferred from analogs .

Biological Activity

(2,4-Dimethoxyphenyl)hydrazine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the hydrazone class of compounds, characterized by the general structure . The compound's unique structure contributes to its biochemical interactions and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.20 g/mol |

| Melting Point | 55-57 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Electrophilic and Nucleophilic Interactions : The carbon atom in the hydrazone structure exhibits both electrophilic and nucleophilic characteristics, allowing it to form complexes with various biomolecules, including enzymes and proteins.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

-

Minimum Inhibitory Concentration (MIC) studies have demonstrated its effectiveness:

Table 2: Antimicrobial Activity of this compound

Microorganism MIC (µg/mL) Staphylococcus aureus 6.25 Escherichia coli 12.5 Pseudomonas aeruginosa 25

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented:

- Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation .

Case Studies

Several case studies have highlighted the biological effects of hydrazine derivatives, including this compound:

- Case Study on Anticancer Activity : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 72 hours of exposure .

- Toxicological Assessment : While hydrazines are known for their toxicity, specific studies on derivatives like this compound have shown a more favorable safety profile compared to parent compounds like hydrazine itself .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. However, similar compounds in the hydrazone class have shown varied absorption rates and metabolic pathways.

Q & A

Basic: What are the standard synthetic routes for preparing (2,4-Dimethoxyphenyl)hydrazine derivatives?

Methodological Answer:

this compound derivatives are commonly synthesized via condensation reactions with aldehydes or ketones. Key steps include:

- Reagent Selection : Use ethanol as a solvent with catalysts like tetrabutylammonium bromide (TBAB) to accelerate hydrazone formation .

- Reaction Conditions : Heating (e.g., 1.5–3 hours under reflux) ensures complete conversion, as demonstrated in phenylhydrazone syntheses .

- Workup : Crystalline products are isolated via filtration and characterized using IR spectroscopy to confirm hydrazone bonds (N–H stretching at ~3200 cm⁻¹) .

Basic: How can this compound be used to characterize carbonyl compounds?

Methodological Answer:

This hydrazine derivative reacts with aldehydes/ketones to form colored hydrazones, enabling qualitative and quantitative analysis:

- Procedure : Mix the compound with carbonyl-containing analytes in ethanol under acidic conditions. Heat to form precipitates .

- Detection : Hydrazones exhibit distinct melting points and UV-Vis absorption maxima (e.g., 380–450 nm), aiding identification .

- Limitations : Steric hindrance from bulky substituents (e.g., 2,4-dimethoxy groups) may reduce reaction efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- IR Spectroscopy : Confirms N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) bonds .

- UV-Vis Spectroscopy : Solvatochromic shifts in symmetrical azines (e.g., λmax varies with solvent polarity) provide insights into electronic transitions .

- HPLC : Quantifies reaction yields using derivatized hydrazones (e.g., 2,4-dinitrophenylhydrazine derivatives in vitamin C analysis) .

Advanced: How do substituents on the phenyl ring influence reaction outcomes in indole synthesis?

Methodological Answer:

Substituents dictate regioselectivity and product stability. For example:

- Electron-Donating Groups (e.g., methoxy) : Stabilize intermediates, favoring indole formation over side products. In reactions with 3-acetonyl-5-cyano-1,2,4-thiadiazole, 4-methoxyphenylhydrazine yields 5-methoxy-2-methylindole derivatives exclusively, whereas phenylhydrazine produces mixed products .

- Steric Effects : Bulky substituents may hinder cyclization, requiring optimized temperatures or catalysts (e.g., TBAB) .

Advanced: How can solvatochromic studies improve understanding of hydrazone electronic properties?

Methodological Answer:

- Experimental Design : Dissolve hydrazones in solvents of varying polarity (e.g., hexane, ethanol, DMSO) and measure UV-Vis spectra.

- Data Interpretation : Hypsochromic (blue) or bathochromic (red) shifts correlate with solvent stabilization of excited states. For example, symmetrical azines derived from 2,4-dichlorobenzaldehyde show λmax differences >20 nm between nonpolar and polar solvents .

Advanced: What strategies optimize pharmacological activity in this compound-based compounds?

Methodological Answer:

- Structural Modification : Introduce sulfonamide or allylidene groups to enhance bioactivity. For instance, (Z)-2-((E)-1-(3-(2,5-dichlorophenylsulfonamido)phenyl)-3-(2,4-dimethoxyphenyl)allylidene)hydrazine derivatives exhibit analgesic potential .

- In Vitro/In Vivo Testing : Assess enzyme inhibition (e.g., COX-2) and toxicity profiles using cell lines (e.g., HepG2) and rodent models.

Advanced: How do analytical methods for hydrazine derivatives differ in sensitivity and applicability?

Methodological Answer:

- Spectrophotometry : The 2,4-dinitrophenylhydrazine (DNPH) method detects μg/mL concentrations but lacks specificity for complex matrices .

- HPLC with Fluorescence Detection : Offers lower detection limits (ng/mL) for ascorbic acid derivatives but requires derivatization .

- Mass Spectrometry (MS) : Provides structural elucidation but demands high-purity samples and advanced instrumentation .

Advanced: What are the critical data gaps in toxicological studies of arylhydrazines?

Methodological Answer:

- Existing Data : Limited inhalation and dermal exposure studies for 1,2-diphenylhydrazine analogs .

- Research Needs : Prioritize chronic toxicity assays (e.g., carcinogenicity in rodents) and mechanistic studies on oxidative DNA damage .

Advanced: How can computational modeling predict reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Estimate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., TBAB catalysis in ethanol) .

Advanced: How to resolve contradictions in reaction outcomes between similar hydrazines?

Methodological Answer:

- Case Study : Phenylhydrazine yields indole and pyrazole derivatives, while 4-methoxyphenylhydrazine produces only indoles. This discrepancy arises from methoxy groups stabilizing transition states via resonance .

- Resolution : Conduct kinetic studies (e.g., time-resolved IR) to identify intermediate species and validate mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.